molecular formula C6H2N4 B085788 1,1,2,2-Ethanetetracarbonitrile CAS No. 14778-29-1

1,1,2,2-Ethanetetracarbonitrile

Cat. No.: B085788
CAS No.: 14778-29-1
M. Wt: 130.11 g/mol
InChI Key: JKQXQUCZTZGYOR-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,1,2,2-Ethanetetracarbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,2,2-Ethanetetracarbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,2-ethanetetracarbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

1,1,2,2-Ethanetetracarbonitrile can be compared with other similar compounds, such as ethene-1,1,2,2-tetracarbonitrile and methanol . While these compounds share some structural similarities, this compound is unique in its specific chemical properties and applications. The presence of four nitrile groups in this compound makes it particularly useful in the synthesis of complex organic molecules .

Similar compounds include:

Properties

IUPAC Name

ethane-1,1,2,2-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-1-5(2-8)6(3-9)4-10/h5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXQUCZTZGYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473963
Record name 1,1,2,2-Ethanetetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14778-29-1
Record name 1,1,2,2-Ethanetetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Ethanetetracarbonitrile
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1,1,2,2-Ethanetetracarbonitrile
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1,1,2,2-Ethanetetracarbonitrile
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